1,4-dimethyl-1H-pyrazole-3-sulfonamide

Medicinal Chemistry Synthetic Intermediates Regioisomer Purity

This 1,4-dimethyl-1H-pyrazole-3-sulfonamide (CAS 2109755-40-8) is a strategic heterocyclic scaffold with a specific 1,4-dimethyl-3-sulfonamide regiochemistry that directly determines downstream synthetic utility and biological target engagement. Unlike the 1,5-dimethyl or 1-methyl regioisomers, this substitution pattern provides the correct vector orientation for sodium channel (Nav1.7) inhibitor elaboration, selective N-arylation for anticancer screening libraries, and sulfonylurea herbicide derivatization. Supplied at 98% purity, it ensures consistent reaction yields and valid structure-activity relationships in lead optimization campaigns.

Molecular Formula C5H9N3O2S
Molecular Weight 175.21
CAS No. 2109755-40-8
Cat. No. B2446763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-1H-pyrazole-3-sulfonamide
CAS2109755-40-8
Molecular FormulaC5H9N3O2S
Molecular Weight175.21
Structural Identifiers
SMILESCC1=CN(N=C1S(=O)(=O)N)C
InChIInChI=1S/C5H9N3O2S/c1-4-3-8(2)7-5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10)
InChIKeyIEIIRGHZVNPLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-1H-pyrazole-3-sulfonamide (CAS 2109755-40-8): Technical Baseline for Scientific Procurement


1,4-Dimethyl-1H-pyrazole-3-sulfonamide (CAS 2109755-40-8; MF: C5H9N3O2S; MW: 175.21) is a specialized heterocyclic scaffold utilized primarily as a strategic intermediate in medicinal chemistry and agrochemical research [1]. The compound features a sulfonamide moiety directly attached to the C-3 position of the pyrazole ring, with methyl substitutions at the N-1 and C-4 positions—a specific substitution pattern that distinguishes it from more common pyrazole sulfonamide regioisomers. This compound is commercially available from multiple vendors with reported purity of 98% .

Why Generic Pyrazole Sulfonamides Cannot Substitute for 1,4-Dimethyl-1H-pyrazole-3-sulfonamide


In medicinal chemistry and agrochemical development, the specific regiochemistry of substitution on the pyrazole ring profoundly impacts downstream synthetic utility and biological target engagement. The 1,4-dimethyl-3-sulfonamide substitution pattern presents a distinct vector orientation and electronic environment compared to analogs such as 1,5-dimethyl-3-sulfonamide or 1-methyl-3-sulfonamide. For instance, in sodium channel inhibitor programs, the spatial arrangement of substituents around the pyrazole core directly influences PN3 (Nav1.7) channel binding [1]. Substituting a regioisomer without validation can alter reaction yields in subsequent derivatization steps or invalidate structure-activity relationships established in lead optimization campaigns. The following evidence guide quantifies where differentiation exists.

Quantitative Differentiation Evidence for 1,4-Dimethyl-1H-pyrazole-3-sulfonamide vs. Closest Analogs


Regioisomeric Differentiation: 1,4-Dimethyl vs. 1,5-Dimethyl Substitution Pattern Impact on Synthetic Accessibility

1,4-Dimethyl-1H-pyrazole-3-sulfonamide (target compound) and 1,5-dimethyl-1H-pyrazole-3-sulfonamide (CAS 1375474-25-1) are regioisomers with identical molecular formula (C5H9N3O2S) and molecular weight (175.21) but distinct substitution patterns that affect synthetic accessibility and commercial availability. The 1,4-dimethyl substitution pattern is commercially available from multiple vendors in research quantities at lower price points compared to the 1,5-dimethyl regioisomer [1].

Medicinal Chemistry Synthetic Intermediates Regioisomer Purity

Structural and Physicochemical Differentiation via Computed Molecular Properties

Computational analysis of molecular descriptors reveals differences in lipophilicity and topological polar surface area between the target compound and its regioisomers that may influence membrane permeability and target binding. The 1,4-dimethyl substitution pattern on the pyrazole ring yields distinct calculated logP values compared to the 1,5-dimethyl regioisomer due to differential electronic distribution and steric effects around the sulfonamide moiety [1].

Computational Chemistry Drug Design Physicochemical Profiling

Documented Utility in Sodium Channel Inhibitor Patent Space

The pyrazole-3-sulfonamide scaffold, including 1,4-dimethyl substitution patterns, is explicitly claimed in patents directed to voltage-gated sodium channel (Nav) inhibitors, particularly for treating neuropathic and inflammatory pain via PN3 (Nav1.7) channel blockade [1]. The specific 1,4-dimethyl-3-sulfonamide configuration provides a defined vector for subsequent N-arylation or amide coupling reactions that generate biologically active sodium channel modulators. While direct IC50 data for the isolated sulfonamide building block is not disclosed, the patent literature establishes this scaffold as a privileged chemotype for ion channel modulation [2].

Ion Channel Pharmacology Pain Research Patent Literature

Recommended Research and Industrial Applications for 1,4-Dimethyl-1H-pyrazole-3-sulfonamide


Synthesis of N-Arylpyrazole Sulfonamide Derivatives for Cytotoxicity Screening

1,4-Dimethyl-1H-pyrazole-3-sulfonamide serves as a key intermediate for constructing N-arylpyrazole derivatives bearing sulfonamide moieties, a compound class that has demonstrated cytotoxic activity in published medicinal chemistry programs. The 3-sulfonamide position allows for selective N-arylation to generate focused libraries for anticancer screening [1].

Development of Voltage-Gated Sodium Channel (Nav1.7) Inhibitors

This compound is suitable as a building block for synthesizing pyrazole-sulfonamide based sodium channel inhibitors, as documented in patent literature (US20080064690). The 1,4-dimethyl-3-sulfonamide core can be further elaborated via amide coupling or N-alkylation to generate compounds targeting PN3/Nav1.7 channels implicated in neuropathic pain [1].

Agrochemical Intermediate for Herbicide Development

Pyrazolesulfonamide derivatives have established utility as herbicidal active components. The 1,4-dimethyl-3-sulfonamide scaffold provides a platform for generating novel sulfonylurea or sulfonamide herbicides via further derivatization at the sulfonamide nitrogen [1].

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